

Application Notes: Analytical Characterization of 4-(3-Bromoanilino)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(3-Bromoanilino)-4-oxobutanoic
acid

Cat. No.: B1307638

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction: **4-(3-Bromoanilino)-4-oxobutanoic acid** is an organic compound that belongs to the class of anilides and butanoic acid derivatives. Its structure, featuring a brominated aniline moiety linked to a succinic acid backbone via an amide bond, makes it a potential intermediate in the synthesis of various biologically active molecules and a subject of interest in medicinal chemistry and materials science. Accurate and comprehensive analytical characterization is crucial to confirm its identity, purity, and stability, which are prerequisites for its use in further research and development.

This document provides detailed application notes and protocols for the analytical characterization of **4-(3-Bromoanilino)-4-oxobutanoic acid** using a suite of standard analytical techniques: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Differential Scanning Calorimetry (DSC).

Physicochemical and Spectroscopic Data

A summary of the computed and expected analytical data for **4-(3-Bromoanilino)-4-oxobutanoic acid** is presented below.

Property	Value
IUPAC Name	4-((3-bromophenyl)amino)-4-oxobutanoic acid
Molecular Formula	C ₁₀ H ₁₀ BrNO ₃
Molecular Weight	272.10 g/mol
Monoisotopic Mass	270.9844 Da
Predicted ¹ H NMR	See Table 2
Predicted ¹³ C NMR	See Table 3
Expected MS (ESI+)	m/z 272.99 [M+H] ⁺ , 294.97 [M+Na] ⁺
Expected MS (ESI-)	m/z 270.97 [M-H] ⁻

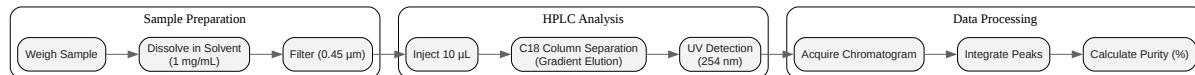
Table 1: Key physicochemical and expected spectroscopic data for **4-(3-Bromoanilino)-4-oxobutanoic acid**.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a fundamental technique for determining the purity of chemical compounds and quantifying impurities. A reverse-phase HPLC method is suitable for **4-(3-Bromoanilino)-4-oxobutanoic acid**.

Experimental Protocol

- Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m particle size).
- Mobile Phase:
 - Solvent A: 0.1% Formic Acid in Water.
 - Solvent B: 0.1% Formic Acid in Acetonitrile.


- Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., Methanol or Acetonitrile:Water 50:50) to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
- Chromatographic Conditions:
 - Flow Rate: 1.0 mL/min.
 - Injection Volume: 10 µL.
 - Column Temperature: 30 °C.
 - UV Detection: 254 nm.
 - Gradient Elution:

Time (min)	% Solvent A	% Solvent B
0.0	95	5
20.0	5	95
25.0	5	95
25.1	95	5

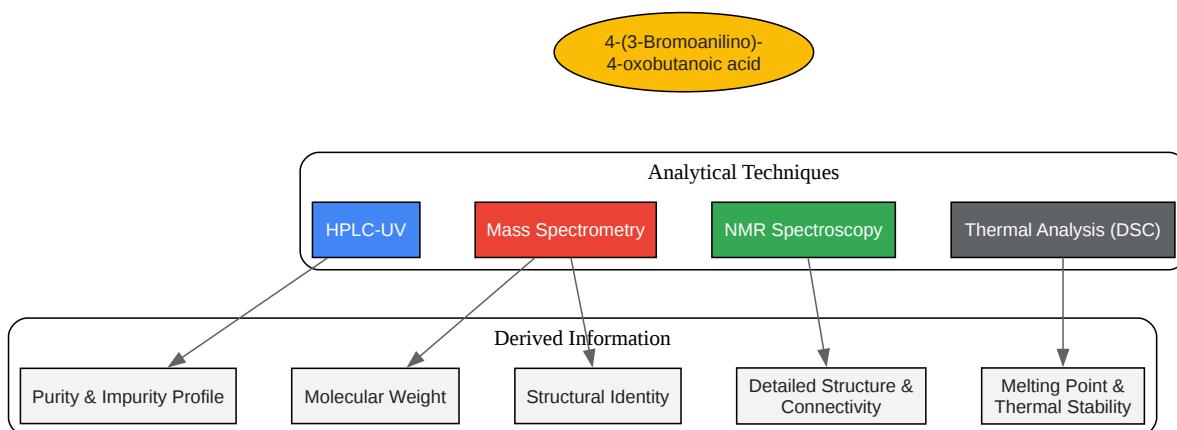
| 30.0 | 95 | 5 |

- Data Analysis: Integrate the peak areas to determine the purity of the main compound and quantify any impurities as a percentage of the total area.

Parameter	Expected Result
Retention Time (t _R)	Compound-specific (e.g., 10-15 min)
Purity	≥ 95% (typical for research grade)
Related Impurities	< 0.1% for any single impurity

Table 2: Typical HPLC data for **4-(3-Bromoanilino)-4-oxobutanoic acid**.[Click to download full resolution via product page](#)

Caption: Workflow for HPLC purity analysis.


Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

LC-MS combines the separation power of HPLC with the mass analysis capability of mass spectrometry to confirm the molecular weight and structural identity of the compound.

Experimental Protocol

- Instrumentation: An HPLC system coupled to a mass spectrometer with an Electrospray Ionization (ESI) source.
- LC Conditions: Use the same HPLC method as described in Section 1 to ensure compatibility. The use of a volatile buffer like formic acid is essential.
- MS Conditions:
 - Ionization Mode: ESI, run in both positive and negative modes.
 - Mass Range: m/z 100-500.
 - Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).
 - Source Temperature: 120 °C.
 - Desolvation Temperature: 350 °C.

- Data Analysis: Extract the mass spectrum corresponding to the HPLC peak of the compound. Compare the observed m/z values of the molecular ions ($[M+H]^+$, $[M-H]^-$, $[M+Na]^+$) with the calculated theoretical values.

[Click to download full resolution via product page](#)

Caption: Relationship between analytical techniques and the information they provide.

NMR Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful technique for unambiguously determining the chemical structure of an organic molecule.

Experimental Protocol

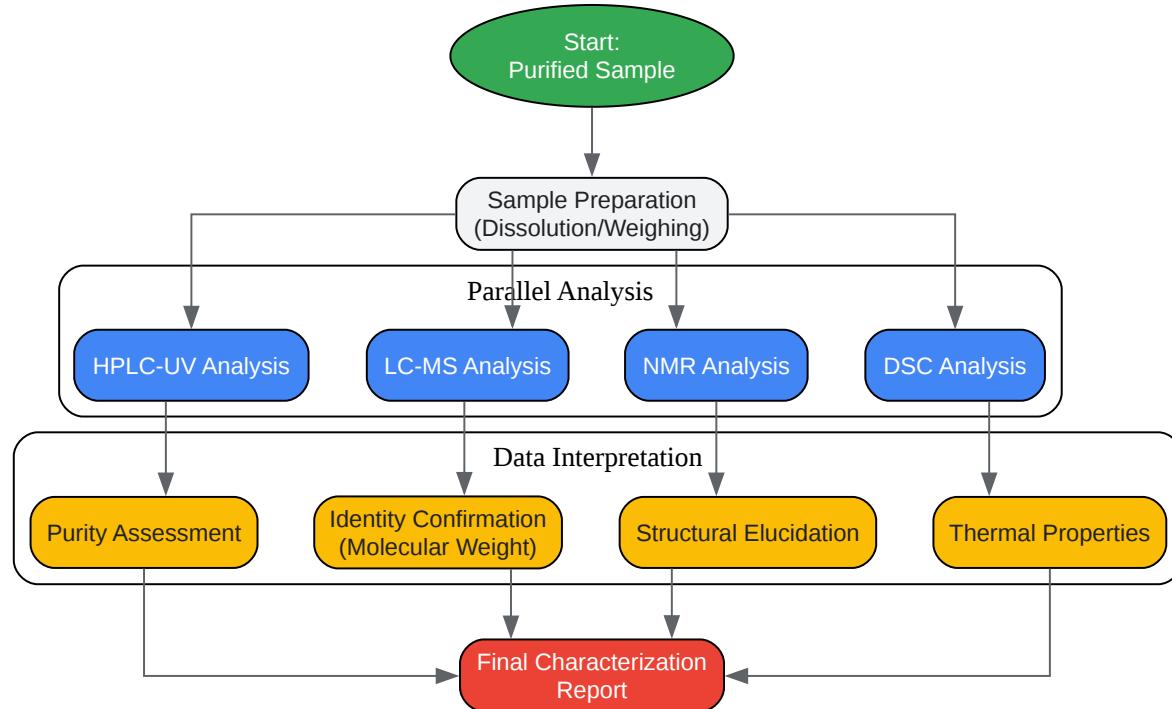
- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent, such as DMSO-d₆. The use of DMSO-d₆ is recommended to observe the exchangeable amide (NH) and carboxylic acid (OH) protons.

- Experiments:
 - ^1H NMR: Acquire a standard proton spectrum.
 - ^{13}C NMR: Acquire a proton-decoupled carbon spectrum.
 - 2D NMR (Optional): If further structural confirmation is needed, run COSY (^1H - ^1H correlation) and HSQC (^1H - ^{13}C correlation) experiments.
- Data Analysis: Assign the chemical shifts (δ) in ppm to the corresponding nuclei in the molecule. Analyze coupling constants (J) in the ^1H spectrum to confirm connectivity.

^1H Assignment	Predicted δ (ppm)	Multiplicity	Integration
Carboxylic Acid (-COOH)	~12.1	broad singlet	1H
Amide (-NH-)	~10.2	singlet	1H
Aromatic H (C2-H)	~7.9	triplet	1H
Aromatic H (C4-H, C6-H)	~7.3-7.5	multiplet	2H
Aromatic H (C5-H)	~7.2	triplet	1H
Methylene (-CH ₂ -CO)	~2.6	triplet	2H
Methylene (-CH ₂ -COOH)	~2.5	triplet	2H

Table 3: Predicted ^1H NMR data (in DMSO-d₆).

¹³ C Assignment	Predicted δ (ppm)
Carboxylic Acid C=O	~174
Amide C=O	~171
Aromatic C-N	~140
Aromatic C-Br	~122
Aromatic CHs	~118-131
Methylene (-CH ₂ -CO)	~31
Methylene (-CH ₂ -COOH)	~29


Table 4: Predicted ¹³C NMR data (in DMSO-d₆).

Thermal Analysis

Differential Scanning Calorimetry (DSC) is used to determine the melting point and assess the thermal stability of the compound.

Experimental Protocol

- Instrumentation: A DSC instrument.
- Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.
- DSC Conditions:
 - Temperature Program: Heat the sample from 25 °C to 300 °C at a heating rate of 10 °C/min.
 - Atmosphere: Purge with nitrogen at a flow rate of 50 mL/min.
- Data Analysis: Analyze the resulting thermogram to determine the onset and peak temperature of the melting endotherm. A sharp melting peak is indicative of high purity.

[Click to download full resolution via product page](#)

Caption: Overall analytical workflow for compound characterization.

- To cite this document: BenchChem. [Application Notes: Analytical Characterization of 4-(3-Bromoanilino)-4-oxobutanoic acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1307638#analytical-methods-for-characterizing-4-3-bromoanilino-4-oxobutanoic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com